
3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as TCB2, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. TCB2 belongs to the class of compounds known as triazolobenzodiazepines, which are structurally similar to benzodiazepines but have distinct pharmacological properties.
Scientific Research Applications
Antioxidant Activity and Physicochemical Properties
A study conducted by Yüksek et al. (2015) focuses on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and evaluates their in vitro antioxidant activities. These compounds, including variations of the core chemical structure of interest, were analyzed for their reducing power, free radical scavenging, and metal chelating activity. This research underscores the potential of these derivatives as antioxidants, comparable to standard antioxidants like EDTA and BHA. Moreover, the lipophilicity and kinetic parameters of these compounds were investigated, providing valuable insights into their physicochemical properties (Yüksek et al., 2015).
Structural and Reactivity Studies
Sekiguchi and colleagues (1997) reported on the synthesis and characterization of a novel cyclotrigermenium ion, showcasing the extensive possibilities in the realm of organometallic chemistry and the study of aromaticity in silicon-based compounds. This research contributes to understanding the structural and electronic properties of silicon analogs to traditional organic compounds (Sekiguchi et al., 1997).
Synthetic Methodologies
Research by Sukhanova et al. (2008) explores the reactions of 3-nitro-1,2,4-triazoles with alkylating agents, revealing regioselective alkylation outcomes. This work is crucial for the development of new synthetic routes and the preparation of compounds with potential biological activities, illustrating the versatility and reactivity of triazole derivatives (Sukhanova et al., 2008).
Antimicrobial and Antioxidative Activities
Yildirim (2020) synthesized new heterocyclic compounds containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, assessing their antioxidant and antimicrobial activities. This study highlights the potential application of such compounds in pharmaceuticals, providing a foundation for the development of new drugs with improved efficacy against various pathogens (Yildirim, 2020).
properties
IUPAC Name |
5-tert-butyl-4-(cyclopropylmethyl)-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-12-13(4)10(15)14(9)7-8-5-6-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLWTGWRVKKMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)N1CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

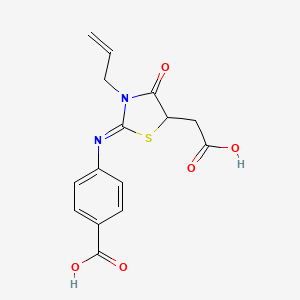
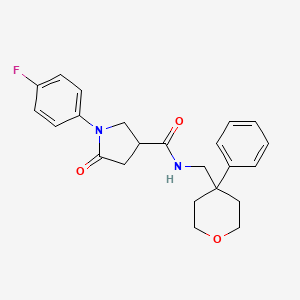
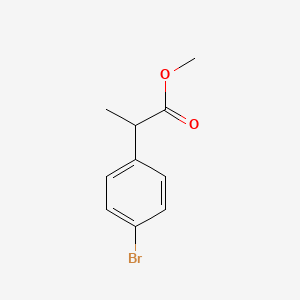
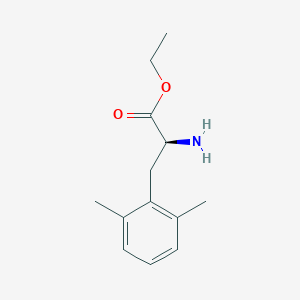
![(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2457171.png)
![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)

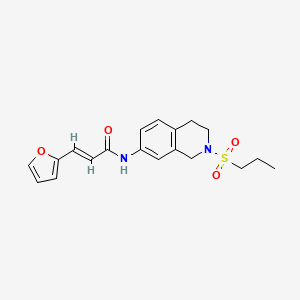
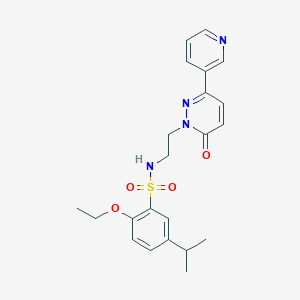
![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)
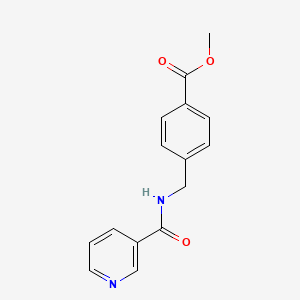
![[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine](/img/structure/B2457184.png)